Chlorodifluoroamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

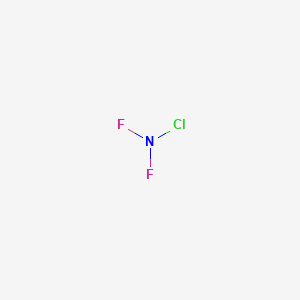

Chlorodifluoroamine is a nitrogen halide.

Aplicaciones Científicas De Investigación

Synthesis in Organic Chemistry

Chlorodifluoroamine as a Synthetic Reagent

This compound is utilized as a reagent in organic synthesis, particularly for the formation of nitrogen-containing compounds. Its reactivity allows for the introduction of difluoromethyl groups into organic molecules, which can enhance biological activity or modify physical properties.

Key Reactions

- Formation of N-Chloramines : this compound can be used to generate N-chloramines, which serve as intermediates in the synthesis of amines and amides. These compounds are pivotal in pharmaceutical chemistry due to their role in drug development .

- Cyanation Reactions : The compound has been investigated for its potential in cyanation reactions, which are essential for synthesizing α-amino nitriles and other nitrogenous compounds through modified Strecker synthesis methods .

Medicinal Chemistry Applications

Antibacterial and Antitumor Activities

Research has indicated that this compound derivatives exhibit significant antibacterial and antitumor activities. The incorporation of fluorine into bioactive molecules often enhances their efficacy and selectivity.

Case Studies

- Antibacterial Activity : A study demonstrated that this compound derivatives showed potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) studies suggest that the presence of fluorine atoms increases membrane permeability and disrupts bacterial cell function .

- Antitumor Efficacy : In vitro assays have shown that this compound derivatives can inhibit cancer cell proliferation. For example, a derivative was tested against MCF7 breast cancer cells, revealing an IC50 value indicating effective cytotoxicity at low concentrations.

Material Science Applications

Fluorinated Polymers and Coatings

This compound is also explored for its potential in developing fluorinated polymers. These materials are known for their chemical resistance, thermal stability, and low surface energy, making them suitable for various industrial applications.

Properties of Fluorinated Materials

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Surface Energy | Low |

Fluorinated polymers derived from this compound can be utilized in coatings for electronics, protective gear, and non-stick surfaces due to their unique surface properties .

Propiedades

Número CAS |

13637-87-1 |

|---|---|

Fórmula molecular |

ClF2N |

Peso molecular |

87.46 g/mol |

InChI |

InChI=1S/ClF2N/c1-4(2)3 |

Clave InChI |

ZIOUHCMXEAFYSA-UHFFFAOYSA-N |

SMILES |

N(F)(F)Cl |

SMILES canónico |

N(F)(F)Cl |

Key on ui other cas no. |

13637-87-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.